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Experimental Protocols & Methodologies

The clinical data for derazantinib were generated through rigorous clinical trial designs. Here are the

detailed methodologies for the key studies cited.

e Study Design: The primary efficacy data comes from a multicenter, phase 1/2, open-label study
(NCT01752920) [1].

e Patient Cohort: The study enrolled 29 adult patients with histologically confirmed, unresectable iCCA
and centrally or locally confirmed FGFR2 gene fusions (detected by Next-Generation Sequencing or
FISH). The vast majority (27 of 29) had progressed after at least one prior systemic therapy [1].

¢ Intervention: Patients received derazantinib at the recommended phase 2 dose (RP2D) of 300
mg once daily in continuous 28-day cycles. Treatment continued until disease progression,
unacceptable toxicity, or consent withdrawal [1].

¢ Endpoints and Assessments:

o Primary Endpoint: Safety and tolerability.

o Efficacy Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Objective
Response Rate (ORR), and Disease Control Rate (DCR).

o Tumor Response: Assessed by independent local radiologists using CT or MRI scans every 8
weeks, according to RECIST (Response Evaluation Criteria in Solid Tumours) version 1.1
[1].

o Safety: Monitored via adverse events (AESs), vital signs, and laboratory values, with AEs graded
per CTCAE (Common Terminology Criteria for Adverse Events) version 4.03 [1].
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Mechanism of Action and Signaling Pathway

Derazantinib is an orally bioavailable, ATP-competitive, multi-kinase inhibitor. Its primary anti-tumor
activity in iCCA is attributed to its potent pan-FGFR activity, specifically targeting FGFR1, FGFR2, and
FGFR3 kinases [2] [3]. It also inhibits other kinases, including CSF1R and VEGFR2, which may contribute

to its differentiated profile [2].

The diagram below illustrates how FGFR2 alterations drive tumor growth and how derazantinib intervenes.
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Comparison with Other FGFR Inhibitors

Derazantinib is part of a growing class of FGFR inhibitors under investigation for iCCA. The table below
places its performance in context with other agents in development. Note that cross-trial comparisons should

be interpreted with caution due to differences in trial design and patient populations.
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- L Futibatinib
Feature Derazantinib Pemigatinib ) o
(investigational)
FGFR Target Pan-FGFR (FGFR1-3) [2] Selective for FGFR1, 2, 3 [4] Irreversible Pan-FGFR
Profile [3] inhibitor [4]
Key Trial NCT01752920 [1], FIGHT-202 (NCT02924376) FOENIX-CCAS [4]
Identifier NCT03230318 [3] [4]
ORR iniCCA 20.7% (FGFR2 fusions) 3% CR, 40% PR (FGFR2 Data not in search
(Phase 2) [1] fusions/rearrangements) [4] results
Median PFS 5.7 months [1] 6.3 - 8.7 months [4] Data not in search
results
Notable Safety Hyperphosphataemia, Hyperphosphataemia, Data not in search
Profile asthenia, eye toxicity [1] alopecia, diarrhoea, ocular results
toxicity [4]
Distinguishing Additional activity against  First FGFR inhibitor Potential to overcome
Features CSFI1R & VEGFR2 [2] approved in iICCA [4] acquired resistance

mutations [4]

Research Implications and Future Directions

The development of derazantinib highlights several key points and ongoing challenges in the field of

precision oncology for cholangiocarcinoma:

¢ Biomarker-Driven Treatment: The efficacy of derazantinib reinforces that molecular profiling is
essential for identifying iCCA patients who may benefit from FGFR-targeted therapy [4] [2].

e Ongoing Research: The pivotal FIDES-01 (NCT03230318) phase Il trial is ongoing to confirm the
activity of derazantinib. This study includes separate cohorts for patients with FGFR2 fusions and
those with FGFR2 mutations or amplifications, which will provide further clarity on its spectrum of
efficacy [3].

e Addressing Resistance: A significant challenge with current FGFR inhibitors is the development of
acquired resistance. Strategies to overcome this include the development of more selective or
irreversible inhibitors (like futibatinib) and combination therapies [4].
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e Expanding Applications: Research is exploring derazantinib in other settings, such as in
combination with the immunotherapy atezolizumab in urothelial carcinoma (FIDES-02,
NCT04045613), leveraging its additional CSF1R inhibitory activity [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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